4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers, making them significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multiple steps. . For instance, the synthesis might start with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium tert-butoxide in tetrahydrofuran under an inert atmosphere. The reaction mixture is then treated with chloromethyl pivalate to yield the desired product .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation might yield halogenated derivatives, while oxidation could produce various oxidized forms of the compound .
Scientific Research Applications
4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active sites of these enzymes, preventing their normal function and thereby disrupting various cellular processes. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Another tyrosine kinase inhibitor used for treating non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for treating various types of cancer.
Uniqueness
4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific structure, which allows it to interact with multiple kinase targets simultaneously. This multi-targeted approach can enhance its efficacy and reduce the likelihood of resistance developing in cancer cells .
Properties
Molecular Formula |
C19H24N8O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[2-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24N8O/c1-14-23-16(12-17(24-14)26-8-10-28-11-9-26)25-4-6-27(7-5-25)19-15-2-3-20-18(15)21-13-22-19/h2-3,12-13H,4-11H2,1H3,(H,20,21,22) |
InChI Key |
LYZFLLNOUFZQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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